![molecular formula C11H14N4 B1375109 2-[4-(propan-2-il)-4H-1,2,4-triazol-3-il]anilina CAS No. 1248217-53-9](/img/structure/B1375109.png)

2-[4-(propan-2-il)-4H-1,2,4-triazol-3-il]anilina

Descripción general

Descripción

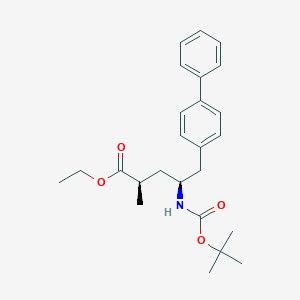

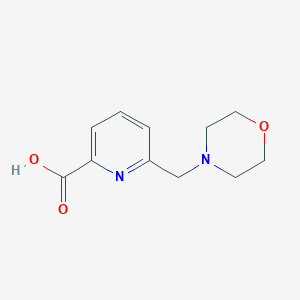

The compound “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in the development of new drugs . They have been reported to show significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline”, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . These compounds are known to participate in various chemical reactions due to their unique biochemical properties .Aplicaciones Científicas De Investigación

Producción de estabilizadores de carbodiimidas

Este compuesto actúa como un intermedio utilizado en la producción de estabilizadores de carbodiimidas . Las carbodiimidas se utilizan en una variedad de aplicaciones, incluyendo como catalizadores, agentes reticulantes y agentes de acoplamiento .

Síntesis de resinas sintéticas

2-[4-(propan-2-il)-4H-1,2,4-triazol-3-il]anilina también se utiliza en la síntesis de resinas sintéticas . Estas resinas tienen una amplia gama de aplicaciones, incluyendo en recubrimientos, adhesivos y selladores .

Producción de antioxidantes

Este compuesto se utiliza en la producción de antioxidantes . Los antioxidantes son sustancias que pueden prevenir o ralentizar el daño a las células causado por los radicales libres .

Ingredientes farmacéuticos activos (API)

this compound se utiliza en la producción de ingredientes farmacéuticos activos . Los API son las partes de cualquier fármaco que producen los efectos deseados .

5. Preparación de precursores de ligandos multitópicos de base de Schiff Este compuesto se utiliza en la preparación de precursores de ligandos multitópicos de base de Schiff . Estos precursores se utilizan en la síntesis de moléculas complejas para diversas aplicaciones .

Síntesis de 4,5-bis(2,6-diisopropil anilino)-2,7-di-tert-butil-9,9-dimetiltioxanteno

this compound se utiliza en la síntesis de 4,5-bis(2,6-diisopropil anilino)-2,7-di-tert-butil-9,9-dimetiltioxanteno . Este compuesto tiene aplicaciones potenciales en la electrónica orgánica .

Reacción de condensación con triacetilmetano

Este compuesto se somete a una reacción de condensación con triacetilmetano para producir [1-(2,6-diisopropil fenilamino)etilidén]pentano-2,4-diona . Este producto tiene aplicaciones potenciales en la síntesis orgánica .

Preparación de complejos de carbenos N-heterocíclicos

this compound se utiliza para preparar complejos de carbenos N-heterocíclicos . Estos complejos se utilizan en una variedad de reacciones, incluida la alfa-arilación de cetonas acíclicas, la aminación de haloarenos y el acoplamiento de Suzuki acuoso .

Mecanismo De Acción

The mechanism of action of 1,2,4-triazole derivatives is often studied in the context of their biological activity. For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of certain enzymes .

Direcciones Futuras

The future directions in the research of 1,2,4-triazole derivatives, including “2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline”, involve the development of more effective and potent drugs to deal with the escalating problems of microbial resistance . Further investigations on this scaffold to harness its optimum antibacterial potential are also suggested .

Propiedades

IUPAC Name |

2-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREZVBXQYYNGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

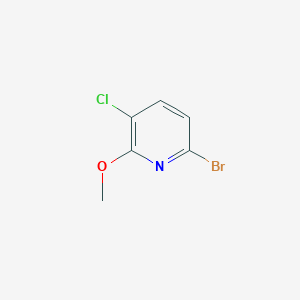

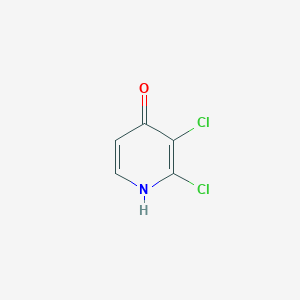

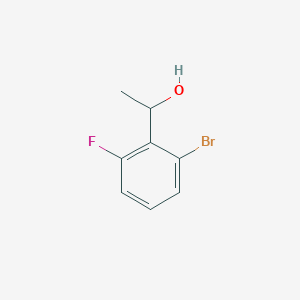

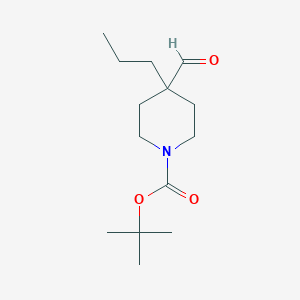

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)

![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)